molecular formula C9H14O B13995332 3-Prop-2-enoxycyclohexene CAS No. 51122-95-3

3-Prop-2-enoxycyclohexene

Cat. No.: B13995332
CAS No.: 51122-95-3
M. Wt: 138.21 g/mol
InChI Key: ONINBVIVQIKZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Prop-2-enoxycyclohexene is a chemical compound featuring a cyclohexene ring substituted with a propenyloxy (allyloxy) functional group. This structure classifies it among various synthetic cyclohexenyl derivatives noted for their utility in organic synthesis and pharmaceutical research . Compounds with cyclohexene scaffolds, particularly those with unsaturated side chains, are valuable intermediates in constructing more complex molecular architectures and are frequently investigated for their biological potential . The propenyl (allyl) moiety can act as a versatile handle in chemical transformations, including cyclization and polymerization reactions. Researchers utilize such structures in developing novel compounds, and similar derivatives have been explored for activities such as acetylcholinesterase (AChE) inhibition, which is a target in neurological research . The mechanism of action for related bioactive compounds often involves interactions with enzyme active sites, potentially through the unsaturated carbonyl systems acting as Michael acceptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51122-95-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-prop-2-enoxycyclohexene

InChI

InChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h2,4,6,9H,1,3,5,7-8H2

InChI Key

ONINBVIVQIKZHF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CCCC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Prop 2 Enoxycyclohexene

Strategies for O-Allylation of Cyclohexenol (B1201834) Derivatives

The core of synthesizing 3-prop-2-enoxycyclohexene lies in the formation of the ether bond between a 2-cyclohexen-1-ol (B1581600) substrate and an allyl group, a process known as O-allylation. Various strategies have been developed to achieve this transformation, ranging from direct etherification to sophisticated catalytic and stereoselective methods.

Direct Etherification Approaches in O-Allylation

Direct etherification, most notably the Williamson ether synthesis, remains a fundamental and widely used method for preparing ethers, including allyl ethers. researchgate.netegrassbcollege.ac.in This SN2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide. researchgate.netegrassbcollege.ac.in In the context of this compound synthesis, this would involve the deprotonation of 2-cyclohexen-1-ol to form the corresponding alkoxide, which then reacts with an allyl halide, such as allyl bromide. cdnsciencepub.comethz.ch

The generation of the alkoxide is typically achieved by treating the alcohol with a strong base. Sodium hydride (NaH) is a common choice for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward. researchgate.net The reaction is generally carried out in an appropriate solvent.

A classic example of this approach is the reaction of an alcohol with an allyl halide in the presence of a base. The general reaction is as follows:

ROH + Base + CH2=CHCH2X → ROCH2CH=CH2 + Base·HX

For the synthesis of this compound, the specific reaction would be:

Cyclohex-2-en-1-ol + Base + Allyl Bromide → this compound + Base·HBr

The efficiency of the Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides like allyl bromide being optimal for the SN2 mechanism. researchgate.net

Stereoselective Synthetic Pathways to Allyloxycyclohexenes

Achieving stereocontrol during the synthesis of allyloxycyclohexenes is crucial when chiral centers are present. Stereoselective synthesis aims to produce a single stereoisomer preferentially. egrassbcollege.ac.in This can be accomplished through various techniques, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

Organocatalysis provides another avenue for the stereoselective synthesis of cyclohexenol derivatives, which can then be allylated. For example, cinchona alkaloid-derived (thio)ureas and squaramides have been used to catalyze three-component reactions that yield highly functionalized cyclohexenol derivatives with multiple contiguous stereogenic centers in good diastereoselectivities and high ee values. nih.govlookchem.com These chiral cyclohexenols can then serve as precursors for the synthesis of enantiomerically enriched this compound.

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as those derived from natural products. ethz.ch

Resolution: Separating a racemic mixture of the final product or a key intermediate. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

Catalytic O-Allylation Methods for Ether Bond Formation

Catalytic methods for O-allylation offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. Transition metal catalysis, particularly with palladium, has been extensively studied for the formation of allylic ethers. acs.orgnih.gov

Palladium-catalyzed allylic etherification can proceed through the activation of allylic alcohols or their derivatives. thieme-connect.deacs.org The mechanism often involves the formation of a π-allylpalladium intermediate, which is then attacked by the alcohol nucleophile. nih.gov The choice of ligand, counterion, and reaction conditions can significantly influence the reactivity and selectivity of the catalytic system. nih.gov For example, a palladium catalyst with a specific ligand can direct the functionalization to occur at a less hindered position of the catalyst, allowing for the etherification of sterically demanding alcohols. thieme-connect.de

Ruthenium catalysts have also been employed for the allylation of alcohols. For instance, a ruthenium complex in combination with an acid co-catalyst can facilitate the reaction between an alcohol and an allyl alcohol. acs.org

The following table summarizes some catalytic systems used for O-allylation reactions.

Catalyst SystemSubstratesKey FeaturesReference
Pd(OAc)₂ / Chiral Phosphine LigandCycloalkenyl esters and phenolsAchieves high enantioselectivity (up to 94% ee) in asymmetric allylic etherification. psu.edu
[RuCp(CH₃CN)₃]PF₆ / (S)-L12 / p-TsOHAllylic alcohols and Meldrum's acidEnantioselective C-allylation, adaptable for O-allylation. acs.org
Pd catalyst / Pyrrolidine / MethanolCyclohexanone (B45756) and allylic alcoholsHigh yield and excellent enantioselectivity in asymmetric allylic alkylation. acs.org

Precursor Synthesis and Functionalization for this compound

The primary precursor for the synthesis of this compound is 2-cyclohexen-1-ol. This starting material can be synthesized through various routes, often starting from more readily available compounds like cyclohexene (B86901) or cyclohexanone.

One common method for the synthesis of 2-cyclohexen-1-ol is the oxidation of cyclohexene. academie-sciences.fr This allylic oxidation can be achieved using various oxidizing agents and catalysts. For instance, the oxidation of cyclohexene with oxygen in the presence of a gold-based hybrid nanocatalyst has been shown to produce 2-cyclohexen-1-ol and 2-cyclohexen-1-one (B156087). academie-sciences.fr Another approach involves the use of hydrogen peroxide and vanadium catalysts. wikipedia.org

Alternatively, 2-cyclohexen-1-ol can be prepared from cyclohexanone. This typically involves a two-step process: α-bromination of the cyclohexanone followed by elimination of HBr using a base to introduce the double bond, and then reduction of the resulting 2-cyclohexen-1-one to the corresponding alcohol. wikipedia.org The selective hydrogenation of 2-cyclohexen-1-one to cyclohexanone can be a competing reaction, and conditions must be chosen carefully to favor the formation of the desired allylic alcohol. researchgate.net

Functionalization of the cyclohexene ring can also be a key step in preparing substituted precursors for more complex allyloxycyclohexene derivatives. For example, functionalized cyclohexenones can be synthesized and then reduced to the corresponding cyclohexenols before allylation. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the context of this compound synthesis, this involves the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation.

Solvent-Free and Microwave-Assisted Synthetic Protocols for Ethers

Solvent-free reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. The Williamson ether synthesis can be performed under solvent-free conditions, for example, by reacting an alcohol with an alkyl halide in the presence of solid potassium hydroxide. cdnsciencepub.com This method has been shown to be convenient and efficient for the preparation of allyl ethers from various alcohols. cdnsciencepub.com

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, often leading to higher yields and purer products. benthamdirect.comtsijournals.com The Williamson ether synthesis can be effectively carried out under microwave irradiation. tsijournals.comresearchgate.net For instance, the reaction of phenols with alkyl halides on a solid support like potassium carbonate under microwave irradiation provides a rapid and efficient synthesis of alkyl aryl ethers without the need for a solvent. researchgate.netorgchemres.org The combination of microwave irradiation with solvent-free conditions represents a particularly green approach to ether synthesis.

The following table provides examples of green synthetic methods for ether formation.

MethodReaction ConditionsKey AdvantagesReference
Solvent-Free Williamson SynthesisAlcohol, allyl bromide, solid KOHEliminates solvent use, convenient, high yield. cdnsciencepub.com
Microwave-Assisted Williamson SynthesisPhenol, alkyl halide, K₂CO₃, microwave irradiationRapid reaction times, high yields, solvent-free. researchgate.netorgchemres.org
Solvent-Free Dehydrative AllylationAlcohol, allyl alcohol, MoO₃/TiO₂ catalystReusable catalyst, water as the sole byproduct. mdpi.com
Combined Microwave and Ultrasound AssistanceWilliamson reaction without phase-transfer catalystsEfficient, ecologically valuable. researchgate.net

Utilization of Sustainable Catalysts in Ether Synthesis

The synthesis of ethers such as this compound is traditionally accomplished via methods like the Williamson ether synthesis, which can involve harsh bases and stoichiometric waste products. Modern synthetic chemistry emphasizes the use of sustainable catalysts to mitigate environmental impact, improve efficiency, and simplify product isolation. numberanalytics.com These green methodologies focus on catalytic approaches that are reusable, operate in environmentally benign solvents like water, and offer high atom economy. researchgate.netusv.ro

Several classes of sustainable catalysts have been developed for allyl ether synthesis, which are directly applicable to the production of this compound from precursors like 3-cyclohexenol and an allyl source.

Heterogeneous Metal Catalysts: A significant advancement in sustainable ether synthesis is the use of solid-supported metal catalysts. These catalysts are easily separated from the reaction mixture, enabling their reuse and minimizing metal leaching into the product.

Molybdenum Oxide on Titania (MoO₃/TiO₂): This heterogeneous catalyst facilitates the dehydrative etherification of various alcohols with allyl alcohol, producing the desired allyl ether with water as the only byproduct. rsc.orgshokubai.org This method is highly sustainable as it avoids the use of halide-based alkylating agents. The catalyst demonstrates excellent activity and can be reused multiple times without a significant drop in performance. shokubai.org The reaction mechanism is believed to involve the formation of a σ-allyl species from the dehydration of allyl alcohol, which is then attacked by the second alcohol. rsc.orgshokubai.org

Magnetic Nanoparticle-Supported Catalysts: Palladium supported on magnetic nanoparticles (e.g., Fe₃O₄-Dopa-Pd) has been effectively used for the O-allylation of phenols in aqueous media. acs.orgmdpi.com The key advantage is the simple and efficient recovery of the catalyst using an external magnet, aligning with green chemistry principles. acs.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.com For the synthesis of this compound, this would typically involve an aqueous solution of a base and the cyclohexanolate salt, and an organic phase containing the allyl halide. The PTC, often a quaternary ammonium (B1175870) salt, transports the alkoxide anion into the organic phase to react. usv.rodalalinstitute.com This methodology offers several green advantages:

It can eliminate the need for expensive, anhydrous, and often hazardous organic solvents. usv.ro

It allows for the use of inexpensive inorganic bases like sodium hydroxide.

Reaction rates are often significantly increased. dalalinstitute.com

Supported phase-transfer catalysts have been developed that can be recovered and reused, further enhancing sustainability. biomedres.us

Biocatalysts and Bio-derived Catalysts: An emerging area in green chemistry is the use of catalysts derived from renewable resources. For instance, a catalyst synthesized from waste banana peels has been successfully used in microwave-assisted Williamson ether synthesis. benthamdirect.combenthamscience.com This approach combines the benefits of using a waste-derived material with the energy efficiency of microwave irradiation, which significantly reduces reaction times. benthamdirect.combenthamscience.com

The table below summarizes various sustainable catalytic systems applicable to the synthesis of allyl ethers like this compound.

Catalyst SystemReaction TypeKey AdvantagesSource(s)
Molybdenum Oxide on Titania (MoO₃/TiO₂)Dehydrative EtherificationReusable heterogeneous catalyst; water is the only byproduct; high yields. rsc.orgshokubai.org
Magnetic Silica-Supported PalladiumO-allylationEasily recoverable with a magnet; reusable; reaction can be performed in water. acs.orgmdpi.com
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts)Williamson Ether SynthesisAccelerates reaction rates; allows use of aqueous media; reduces need for hazardous solvents. usv.rodalalinstitute.com
Banana Peel AshMicrowave-Assisted Williamson SynthesisUtilizes waste biomass; low cost; rapid reaction times under microwave irradiation. benthamdirect.combenthamscience.com

Scale-Up Considerations and Process Optimization for this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of various process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. slideshare.net Process optimization aims to identify the ideal conditions that maximize yield and purity while minimizing costs, energy consumption, and waste generation. acs.org

Key Optimization Parameters: The etherification reaction to produce this compound involves several critical variables that must be optimized. The "One-Factor-at-a-Time" (OFAT) approach can be used, but modern methods like Design of Experiments (DoE) are more efficient for building robust process models. acs.org

Critical parameters for optimization include:

Reactant Stoichiometry: The molar ratio of the alcohol (3-cyclohexenol) to the allyl source (e.g., allyl bromide or allyl alcohol) directly impacts conversion and selectivity. An excess of one reactant may drive the reaction to completion but can increase cost and complicate purification.

Catalyst Loading: The amount of catalyst used is a crucial factor. Optimization aims to find the lowest possible catalyst concentration that maintains a high reaction rate to minimize cost, especially if using precious metal catalysts. acs.org

Temperature: Reaction temperature affects the reaction rate and the formation of byproducts. Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. slideshare.net Monitoring for potential exotherms is critical for safety during scale-up. slideshare.net

Reaction Time: The optimal reaction time is the point at which maximum conversion is achieved without significant degradation of the product. Kinetic modeling is a valuable tool for predicting this endpoint. scale-up.com

Solvent and Concentration: The choice of solvent and the concentration of reactants influence reaction rates and mass transfer. For two-phase systems, like those in phase-transfer catalysis, the solvent choice is critical for both reaction efficiency and subsequent phase separation. biomedres.us

Mixing/Agitation Speed: In heterogeneous or two-phase systems, the stirring speed is vital for ensuring efficient mass transfer between phases. biomedres.us Inadequate mixing can become a rate-limiting factor upon scale-up.

Scale-Up Challenges and Strategies:

Heat Transfer: Etherification reactions can be exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. slideshare.net This can lead to a "runaway reaction." The process must be designed with adequate cooling capacity and potentially semi-batch or continuous-flow processing to manage heat effectively.

Mass Transfer: In systems involving multiple phases (e.g., solid catalyst in a liquid, or two immiscible liquids), ensuring efficient mass transfer is crucial. slideshare.net What works in a small flask with vigorous stirring may not be replicated in a large reactor. The design of the reactor, including impellers and baffles, is a key consideration.

Downstream Processing: The isolation and purification of this compound become more complex at a larger scale. The choice of synthetic route directly impacts this; for example, a dehydrative synthesis using a heterogeneous catalyst rsc.orgshokubai.org simplifies purification compared to a traditional Williamson synthesis that produces salt waste.

Use of Flow Reactors: Continuous flow reactors offer a modern solution to many scale-up challenges. They provide superior heat and mass transfer, allow for precise control over reaction parameters, and enhance safety by minimizing the volume of hazardous material at any given time. scale-up.com

The following table outlines key parameters and strategic considerations for the process optimization and scale-up of this compound synthesis.

Parameter/FactorObjective of OptimizationScale-Up ConsiderationSource(s)
Reactant RatioMaximize conversion of the limiting reagent; minimize waste.Cost-benefit analysis of using an excess of one reactant. acs.org
Catalyst LoadingMinimize catalyst usage while maintaining a high reaction rate.Catalyst cost, lifecycle, and efficiency of recovery/recycling. acs.org
TemperatureAchieve optimal rate without byproduct formation or degradation.Managing exotherms; ensuring uniform heat distribution in a large vessel. slideshare.net
Mixing (Agitation)Ensure efficient mass transfer in heterogeneous/biphasic systems.Reactor and impeller design to avoid mass-transfer limitations. biomedres.usslideshare.net
Process TypeEnhance safety and control over reaction conditions.Transitioning from batch to continuous flow processing for better heat/mass transfer. scale-up.com

Chemical Reactivity and Transformation Studies of 3 Prop 2 Enoxycyclohexene

Electrophilic and Nucleophilic Reactions of the Cyclohexene (B86901) Moiety

The electron-rich double bond of the cyclohexene ring is susceptible to attack by electrophiles, while nucleophilic attack on the unactivated double bond is generally unfavorable.

The π-bond of the cyclohexene ring serves as a nucleophile, readily participating in electrophilic addition reactions. savemyexams.com In these reactions, the double bond is broken and replaced by two new sigma bonds. libretexts.org

Common electrophilic additions include reactions with hydrogen halides (hydrohalogenation) and halogens (halogenation).

Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) proceeds via a two-step mechanism involving a carbocation intermediate. libretexts.org The initial attack by the alkene's π-electrons is on the electrophilic proton of HX. unizin.org This addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. For 3-Prop-2-enoxycyclohexene, this would lead to the formation of a more stable secondary carbocation adjacent to the ether-bearing carbon. The subsequent attack by the halide nucleophile (X⁻) on the carbocation yields the final product. unizin.org

Halogenation: The addition of halogens (Br₂ or Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate. libretexts.org The alkene's double bond attacks one halogen atom, displacing the other as a halide ion and forming a three-membered ring. The resulting halide ion then attacks the halonium ion from the side opposite the ring (anti-addition), opening the ring to give a vicinal dihalide. libretexts.org

The following table summarizes the expected outcomes of these electrophilic addition reactions.

ReagentReaction TypeIntermediateRegioselectivity/StereoselectivityExpected Product
HBrHydrobrominationSecondary CarbocationMarkovnikov addition2-Bromo-3-prop-2-enoxycyclohexane
HClHydrochlorinationSecondary CarbocationMarkovnikov addition2-Chloro-3-prop-2-enoxycyclohexene
Br₂ in CCl₄BrominationCyclic Bromonium IonAnti-additiontrans-1,2-Dibromo-3-prop-2-enoxycyclohexane
Cl₂ in CCl₄ChlorinationCyclic Chloronium IonAnti-additiontrans-1,2-Dichloro-3-prop-2-enoxycyclohexane

This is an interactive data table. Click on the headers to sort.

Unlike highly strained rings such as cyclopropanes, the cyclohexene ring in this compound is thermodynamically stable and does not readily undergo ring-opening reactions under typical conditions.

Functionalization of the cyclohexene ring is primarily achieved through the addition reactions described in section 3.1.1. These reactions convert the C=C double bond into various substituted alkanes, effectively adding new functional groups to the ring. Further functionalization can occur at the allylic positions of the cyclohexene ring (the CH₂ groups adjacent to the double bond) via radical substitution reactions, which are discussed in section 3.3.

Rearrangement Reactions Involving the Allyloxy Group

The allyloxy group is known to participate in several classes of rearrangement reactions, most notably sigmatropic rearrangements. These reactions involve the intramolecular migration of a σ-bond.

The vulcanchem.comwikipedia.org-Wittig rearrangement is a base-catalyzed transformation of ethers into alcohols. wikipedia.org For an allyl ether like this compound, treatment with a strong base (e.g., an alkyllithium compound) can induce a rearrangement. The accepted mechanism for the vulcanchem.comwikipedia.org-Wittig rearrangement is not a concerted pericyclic reaction, as would be predicted by Woodward-Hoffmann rules to be thermally forbidden. chemrxiv.org Instead, it proceeds through a non-concerted radical dissociation-recombination pathway. wikipedia.orgorganic-chemistry.org

The key steps are:

Deprotonation: A strong base abstracts a proton from the carbon adjacent to the ether oxygen, forming a carbanion.

Radical Pair Formation: The resulting lithiated intermediate undergoes homolytic cleavage of the C-O bond to form a radical-ketyl pair within a solvent cage. wikipedia.org

Recombination: The radical pair rapidly recombines to form a new C-C bond, yielding the lithium alkoxide of the rearranged alcohol product. organic-chemistry.org

This radical mechanism explains the observed migratory aptitude, which follows the order of radical stability (tertiary > secondary > primary > methyl). wikipedia.org It is important to note that the vulcanchem.comwikipedia.org-rearrangement often competes with the wikipedia.orgorganic-chemistry.org-Wittig rearrangement, a concerted wikipedia.orgorganic-chemistry.org-sigmatropic shift that is generally favored at lower temperatures. organic-chemistry.orgorganic-chemistry.org

The competition between the vulcanchem.comwikipedia.org- and wikipedia.orgorganic-chemistry.org-Wittig rearrangements is heavily influenced by the substituents on the allyl ether and the reaction conditions.

vulcanchem.comwikipedia.org-Wittig Rearrangement: This pathway is favored by substituents that can stabilize the radical intermediate formed during the dissociation step. organic-chemistry.org Therefore, a more substituted R group (in an R-O-R' ether) will migrate more readily.

wikipedia.orgorganic-chemistry.org-Wittig Rearrangement: This concerted pathway is accelerated by factors that stabilize the initially formed carbanion. organic-chemistry.org Electron-withdrawing groups on the carbon being deprotonated increase its acidity and facilitate the rearrangement. The reaction rate is dependent on the HOMO-LUMO energy gap between the anion and the allyl group. organic-chemistry.org

Temperature: Higher temperatures tend to favor the vulcanchem.comwikipedia.org-rearrangement product, as the higher activation energy for the radical dissociation step can be overcome. The wikipedia.orgorganic-chemistry.org-rearrangement is favored at lower temperatures. organic-chemistry.org

In the context of this compound, the cyclohexenyl group itself acts as a substituent. Its electronic and steric properties would influence the stability of the carbanion and radical intermediates, thereby directing the reaction towards either the vulcanchem.comwikipedia.org- or wikipedia.orgorganic-chemistry.org-pathway.

The following table outlines the factors that influence the rearrangement pathways of allyl ethers.

FactorInfluence on vulcanchem.comwikipedia.org-Wittig PathwayInfluence on wikipedia.orgorganic-chemistry.org-Wittig PathwayRationale
Temperature Favored at higher temperaturesFavored at lower temperatures vulcanchem.comwikipedia.org-pathway has a higher activation energy (radical cleavage).
Substituents on Migrating Group Favored by radical-stabilizing groups (e.g., tertiary alkyl, benzyl)Less direct influenceStabilizes the key radical intermediate. organic-chemistry.org
Substituents on Deprotonated Carbon Less direct influenceFavored by anion-stabilizing groups (e.g., -CN, -CO₂R)Lowers the energy of the initial carbanion. organic-chemistry.org

This is an interactive data table. Click on the headers to sort.

Another significant rearrangement for allyl ethers is the thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement, which converts allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. organic-chemistry.orglibretexts.org For this compound, which is an allyl alkyl ether, a thermal Claisen rearrangement is not directly applicable without prior modification to a vinyl ether structure.

Radical Reactions of this compound

In the presence of a radical initiator, this compound can undergo radical-mediated reactions. The most likely sites for initial radical formation are the allylic C-H bonds, which are weakened due to the resonance stabilization of the resulting radical.

The molecule has two types of allylic hydrogens:

On the propenoxy group (-O-CH₂-CH=CH₂).

On the cyclohexene ring (at C4 and C6).

Studies on analogous molecules like allyl cyclohexyl ether show that radical abstraction of an allylic hydrogen from the allyl group is a primary process. vulcanchem.com This generates a delocalized allyl ether radical. nih.govacs.org This radical can then undergo several subsequent reactions:

Radical Polymerization: The allyl radical can react with the double bond of another monomer molecule, initiating a chain polymerization process. Allyl ethers are known to act as monomers in such reactions. vulcanchem.comnih.gov

Intramolecular Cyclization: The initially formed allyl radical could potentially attack the double bond of the cyclohexene ring within the same molecule. Such radical cascade cyclizations are known for 1,6-enynes and related systems, leading to the formation of new ring structures. researchgate.net

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule, terminating the chain or propagating it.

The following table summarizes potential radical reactions.

Reaction TypeInitiating StepKey IntermediatePotential Outcome
Polymerization H-abstraction from allyloxy groupAllyl ether radicalFormation of a polymer with ether linkages.
Intramolecular Cyclization H-abstraction from allyloxy groupAllyl ether radicalFormation of a new bicyclic ether structure.
Allylic Substitution H-abstraction from cyclohexene ringCyclohexenyl radicalSubstitution at the allylic position of the ring.

This is an interactive data table. Click on the headers to sort.

Metal-Mediated and Catalytic Transformations of this compound

The unique structural features of this compound, namely the presence of two distinct olefinic functionalities (an endocyclic double bond and an exocyclic allyl group), make it a versatile substrate for a variety of metal-mediated and catalytic transformations. These reactions enable the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.

Olefin Metathesis Reactions with Allylic Ethers

Olefin metathesis has emerged as a powerful tool in synthetic organic chemistry, allowing for the strategic formation of new carbon-carbon double bonds. harvard.eduuwindsor.ca The reactivity of this compound in metathesis reactions is of significant interest due to the potential for intramolecular (ring-closing metathesis, RCM) and intermolecular (cross-metathesis, CM) transformations. Ruthenium-based catalysts, particularly those developed by Grubbs, are well-suited for these reactions due to their high functional group tolerance and activity. harvard.edunobelprize.orgnih.gov

In the context of dienes containing both an allylic ether and a cycloalkene, such as this compound, tandem ring-opening/ring-closing metathesis (ROM/RCM) can lead to profound structural rearrangements. core.ac.uk For instance, studies on similarly functionalized cyclohexene derivatives have shown that Grubbs' catalysts can initiate ring-opening of the cyclohexene ring, followed by a ring-closing event to form novel bicyclic or more complex systems. core.ac.ukresearchgate.net The unstrained nature of the cyclohexene ring in this compound might suggest a lower propensity for ring-opening compared to more strained cycloalkenes; however, the specific reaction conditions and the nature of the catalyst can influence the reaction pathway. researchgate.net

Cross-metathesis (CM) offers a route to elaborate the allylic side chain of this compound. The reaction between an allylic ether and another olefin, catalyzed by a second-generation Grubbs catalyst, can proceed with high efficiency. acs.orgd-nb.info The outcome of cross-metathesis is often governed by the relative reactivity of the olefin partners. uwindsor.ca For example, the cross-metathesis of allylic alcohols with acrylates has been shown to produce γ-keto-α,β-unsaturated esters after a subsequent oxidation step. acs.org It is important to note that isomerization of the double bond in the allylic ether to the thermodynamically more stable internal position can be a competing process, particularly with second-generation ruthenium catalysts at elevated temperatures. cdnsciencepub.comresearchgate.net

Below is a table summarizing representative olefin metathesis reactions involving substrates analogous to this compound.

CatalystReaction TypeSubstrate(s)Product(s)Yield (%)Reference(s)
Grubbs' 1st GenRCMDiethyl diallylmalonateDiethyl 3-cyclopentene-1,1-dicarboxylate>95 harvard.edu
Grubbs' 2nd GenCM1-Hexen-3-ol, Methyl acrylateMethyl (E)-4-hydroxy-2-octenoateHigh acs.org
Grubbs' 2nd GenTandem ROM/RCMFunctionalized cyclohexenoidBicyclic products63-71 core.ac.uk
RuCl2(PCy3)2(=CHPh)CMAllyl phenyl ether, Styrene(E)-1-Phenyl-3-phenoxyprop-1-eneGood d-nb.info

Cross-Coupling Reactions Involving Allylic Ethers

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. sigmaaldrich.comrsc.org The vinyl ether moiety within the cyclohexene ring and the allylic ether functionality of this compound present potential sites for such transformations.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, has been expanded to include the use of aryl ethers through C–O bond activation, often enabled by nickel catalysts. acs.org This suggests the possibility of using the enol ether part of this compound as a coupling partner. While challenging, the development of specialized ligands has broadened the scope of these reactions. acs.orgnih.gov More commonly, the vinylic position of a cyclohexenyl system would first be converted to a halide or triflate to facilitate standard Suzuki coupling conditions. scirp.org

The Heck reaction provides a method for the arylation or vinylation of alkenes. libretexts.orgresearchgate.net Intramolecular Heck reactions of substrates containing both an aryl halide and an alkene are particularly powerful for the construction of cyclic and polycyclic systems. libretexts.orgsioc-journal.cn For a molecule like this compound, a Heck-type reaction would typically involve coupling with an aryl or vinyl halide at either the endocyclic or exocyclic double bond. The regioselectivity would be a key consideration, influenced by steric and electronic factors, as well as the specific catalyst system employed. nih.gov

Palladium-catalyzed allylic alkylation, another important class of cross-coupling reactions, involves the substitution of a leaving group at an allylic position. uwindsor.ca In the case of this compound, the allyloxy group itself could potentially act as a leaving group under certain catalytic conditions, allowing for the introduction of a variety of nucleophiles at the allylic carbon. Furthermore, allylindium reagents, generated in situ, have been shown to couple effectively with aryl halides in the presence of a palladium catalyst, offering a pathway to connect the allyl fragment to aromatic systems. organic-chemistry.org

The following table presents examples of cross-coupling reactions on systems related to the structural motifs found in this compound.

Reaction TypeCatalyst/LigandSubstratesProductYield (%)Reference(s)
Suzuki-MiyauraNi(COD)2/ICy4-tert-Butylanisole, Phenylboronic acid4-tert-Butylbiphenyl91 acs.org
Suzuki-MiyauraPd(PPh3)4N-Butyl-3,7-dibromophenothiazine, Phenylboronic acidN-Butyl-3,7-diphenylphenothiazineHigh scirp.org
HeckPd(OAc)2/PPh3Iodobenzene, StyreneStilbeneHigh libretexts.org
Allylic Alkylation[Pd(allyl)Cl]2Allyl acetate, Malonate nucleophileAllylated malonateHigh uwindsor.ca
Allylindium CouplingPd2dba3CHCl3/PPh3Allyl bromide, IodobenzeneAllylbenzene91 organic-chemistry.org

Functional Group Interconversions on the Allyloxy Substituent

The allyloxy group in this compound is not merely a passive substituent but can undergo a range of valuable chemical transformations. These interconversions allow for the modification of the side chain, leading to diverse molecular structures.

One of the most well-known reactions of allyl ethers is the Claisen rearrangement , a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs upon heating. masterorganicchemistry.comtcichemicals.com In this concerted, pericyclic reaction, an allyl vinyl ether is converted into a γ,δ-unsaturated carbonyl compound. For this compound, this would first require isomerization of the double bond in the cyclohexene ring to form an allyl vinyl ether intermediate, which could then rearrange. A more direct and synthetically useful variant is the Ireland-Claisen rearrangement , where an allylic ester is treated with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to afford a γ,δ-unsaturated carboxylic acid upon workup. wikipedia.org This would require prior transformation of the ether linkage into an ester. The Claisen rearrangement proceeds through a highly ordered, chair-like transition state, which allows for the stereoselective transfer of chirality. tcichemicals.com

Another important transformation of the allyl group is its isomerization to the thermodynamically more stable prop-1-enyl ether. This reaction can be catalyzed by a variety of transition metal complexes, including those based on ruthenium. cdnsciencepub.comresearchgate.net The resulting enol ether is a versatile functional group that can be hydrolyzed under acidic conditions to yield an aldehyde and the corresponding alcohol, effectively serving as a method for the deprotection of an allyl ether. cdnsciencepub.com

The double bond of the allyl group can also be subjected to various addition reactions. For instance, dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce a vicinal diol. libretexts.orgmasterorganicchemistry.com This adds further functionality to the side chain, opening up avenues for subsequent transformations. Similarly, epoxidation of the allyl double bond can be accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), yielding an epoxide that can be opened by various nucleophiles.

Stereochemical Outcomes of Reactions Involving this compound

The presence of a chiral center at C3 and a prochiral double bond within the cyclohexene ring of this compound makes the stereochemical outcome of its reactions a critical consideration. The facial selectivity of reactions at the endocyclic double bond is often directed by the existing stereocenter and the conformation of the cyclohexene ring.

Syn-dihydroxylation of the cyclohexene double bond, typically achieved with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄), involves the delivery of both hydroxyl groups to the same face of the double bond. libretexts.orgyoutube.comyoutube.com The approach of the bulky reagent is generally directed to the less sterically hindered face of the cyclohexene ring. For this compound, this would likely be the face opposite to the allyloxy substituent, leading to the formation of a specific diastereomer of the resulting triol.

The stereochemical outcome of the Claisen rearrangement is highly predictable due to its concerted nature and preference for a chair-like transition state. masterorganicchemistry.comtcichemicals.comwikipedia.org If a chiral center is present in the starting allyl vinyl ether, its stereochemistry influences the facial selectivity of the C-C bond formation, leading to the creation of new stereocenters with a predictable relative and absolute configuration. For a substrate derived from this compound, the stereochemistry at C3 would direct the formation of a specific diastereomer of the resulting γ,δ-unsaturated carbonyl compound. Enantioselective versions of the Claisen rearrangement have also been developed using chiral Lewis acids, which can control the conformation of the transition state and induce high levels of enantioselectivity. nih.gov

Asymmetric reactions catalyzed by transition metals can also be applied to control the stereochemistry. For example, asymmetric allylic alkylations, often catalyzed by palladium complexes with chiral ligands, can form new stereocenters with high enantiomeric excess. uwindsor.ca Similarly, asymmetric dihydroxylation and epoxidation reactions, such as the Sharpless asymmetric dihydroxylation and epoxidation, utilize chiral catalysts to deliver functionality to a prochiral alkene with high facial selectivity, enabling the synthesis of enantiomerically enriched products. masterorganicchemistry.comyork.ac.uk

Advanced Spectroscopic and Analytical Characterization of 3 Prop 2 Enoxycyclohexene

Elucidation of Conformational Preferences via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For 3-Prop-2-enoxycyclohexene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be essential to unambiguously assign all proton and carbon signals and to probe the spatial relationships between different parts of the molecule.

The cyclohexene (B86901) ring in this compound is expected to exist in a half-chair conformation, which can undergo ring inversion. The position of the bulky prop-2-enoxy group (axial vs. equatorial) would be a key determinant of the conformational preference. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which are invaluable for determining the relative stereochemistry and preferred conformation. For instance, observing a NOESY cross-peak between the proton at C3 and one of the allylic protons would suggest a specific spatial arrangement of the substituent.

Furthermore, variable temperature NMR studies could be employed to investigate the dynamics of conformational exchange. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for processes like ring inversion.

Hypothetical ¹H NMR Data for the Most Stable Conformer of this compound in CDCl₃ at 25°C

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H15.85m-
H25.70m-
H34.10m-
H42.15m-
H51.80m-
H62.05m-
H1'5.95ddtJ = 17.2, 10.5, 5.5
H2'a5.30dqJ = 17.2, 1.5
H2'b5.20dqJ = 10.5, 1.5
H3'4.00dtJ = 5.5, 1.5

Note: This data is hypothetical and for illustrative purposes only.

Vibrational Spectroscopy (Infrared and Raman) for Probing Molecular Dynamics and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For this compound, these methods would be complementary in identifying characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=C stretching vibrations of the cyclohexene ring and the allyl group, typically in the region of 1640-1680 cm⁻¹. The C-O-C stretching vibration of the ether linkage would give rise to a strong, characteristic band, usually in the 1050-1150 cm⁻¹ region. The sp² C-H stretching vibrations of the alkene moieties would appear above 3000 cm⁻¹, while the sp³ C-H stretching vibrations of the cyclohexene ring would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and would be an excellent tool for probing the C=C bonds in this compound, which are expected to give strong Raman signals. doi.orgnih.gov The differentiation of isomeric allylic ethers is often facilitated by Raman spectroscopy, which can provide distinct spectral fingerprints for closely related structures. doi.orgnih.gov

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
=C-H stretch (alkene)3010-3095IR, Raman
-C-H stretch (alkane)2850-2960IR, Raman
C=C stretch1640-1680IR, Raman (strong)
C-O-C stretch (ether)1050-1150IR (strong)
=C-H bend675-1000IR

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of Ethers

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in the mass spectrum, typically obtained using electron ionization (EI), provides valuable structural information. The fragmentation of ethers is well-documented and generally proceeds through several key pathways. nih.govnsf.govresearchgate.net For this compound, the initial fragmentation would likely involve the cleavage of the C-O bonds or the bonds adjacent to the double bonds.

Common fragmentation pathways for cyclic ethers include the loss of an alkyl group and ring-opening reactions. nih.gov In the case of this compound, one would expect to see fragments corresponding to the loss of the prop-2-enyl group or fragmentation of the cyclohexene ring. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecule.

Plausible Fragmentation Pathways for this compound

m/zProposed Fragment
[M]+Molecular Ion
[M - C₃H₅]+Loss of the allyl group
[C₆H₉O]+Fragment containing the cyclohexene oxide ring
[C₃H₅]+Allyl cation

Note: The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.

X-ray Crystallography of Derivatives or Related Crystalline Structures (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org However, this technique requires a single, well-ordered crystal. As this compound is likely a liquid at room temperature, its direct analysis by X-ray crystallography is not feasible.

To obtain crystallographic data, it would be necessary to synthesize a solid derivative of this compound. For example, derivatization of the double bonds to form a crystalline diol or epoxide could be a viable strategy. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. This information would be invaluable for validating and refining the conformational models derived from NMR spectroscopy and computational studies. Studies on cyclohexane (B81311) derivatives have shown that X-ray diffraction can reveal details about molecular packing and intermolecular interactions. synchrotron.org.plaps.org

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers.

Purity Assessment: Gas chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the method of choice for determining the purity of volatile compounds like this compound. birchbiotech.comsmithers.com A GC analysis would reveal the presence of any impurities, such as starting materials, byproducts, or isomers. The peak area percentage in the chromatogram provides a quantitative measure of the purity. birchbiotech.com

Enantiomeric Excess Determination: Since this compound possesses a chiral center at the C3 position of the cyclohexene ring, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a chiral sample, a chiral stationary phase (CSP) in either GC or high-performance liquid chromatography (HPLC) would be required. The two enantiomers would interact differently with the chiral stationary phase, leading to their separation and allowing for the quantification of each enantiomer. The choice of the specific chiral column would depend on the properties of the molecule and would likely require some method development.

Theoretical and Computational Studies of 3 Prop 2 Enoxycyclohexene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of 3-prop-2-enoxycyclohexene. Methods such as Density Functional Theory (DFT) are employed to determine key electronic descriptors.

Detailed research findings from computational studies on analogous allyl-type monomers provide insight into the electronic properties of this compound. For instance, calculations at the M06-2X/6-311++g(d,p) level of theory have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, the bond dissociation energy (BDE) of the C-H bonds, particularly at the allylic position, is a critical parameter for understanding reactivity in processes like hydrogen abstraction. Computational studies have shown that the presence of an adjacent oxygen atom in allyl ethers can influence these BDEs. For example, the BDE of the allylic C-H bond in allyl cyclohexyl ether, a saturated analogue of this compound, has been calculated to be approximately 85.5 kcal/mol frontiersin.org. This value is influenced by the electronic effects of the ether oxygen. The electrostatic potential (ESP) mapped onto the molecular surface can also identify regions susceptible to electrophilic attack frontiersin.org.

CompoundHOMO (kcal/mol)LUMO (kcal/mol)Allylic C-H BDE (kcal/mol)
Allyl Cyclohexyl Ether (analogue)-165.743.385.5

Molecular Dynamics Simulations for Conformational Analysis of Cyclohexene (B86901) Derivatives

The substituent can adopt either an axial or an equatorial position. Generally, for substituted cyclohexenes, the equatorial conformation is favored to minimize steric hindrance. In the case of this compound, the bulky prop-2-enoxy group would be expected to predominantly occupy the equatorial position.

MD simulations can provide a detailed picture of the conformational dynamics by simulating the atomic motions over time. These simulations would reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature. Such studies would also elucidate the flexibility of the prop-2-enoxy side chain and any potential intramolecular interactions, such as those between the allyl group and the cyclohexene ring.

Transition State Modeling for Reactions Involving this compound

A key reaction of this compound is the Claisen rearrangement, a frontiersin.orgfrontiersin.org-sigmatropic rearrangement. Transition state modeling is crucial for understanding the mechanism and kinetics of this pericyclic reaction.

The Claisen rearrangement of an allyl vinyl ether, which is the core structure of this compound, proceeds through a concerted, cyclic transition state. Computational modeling of this transition state reveals a chair-like geometry to be the most favorable, minimizing steric interactions. The reaction involves the simultaneous breaking of the C-O bond and the formation of a new C-C bond.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. For this compound and its derivatives, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility.

The development of a QSPR model involves several steps:

Data Set Selection : A diverse set of molecules with known experimental property values is required. For this case, a series of substituted cyclohexenyl ethers would be chosen.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

For a series of derivatives of this compound, where the substituents on the cyclohexene ring or the allyl group are varied, a QSPR model could be a valuable tool for predicting their properties without the need for experimental measurements. This can be particularly useful in the rational design of new compounds with desired characteristics.

Applications of 3 Prop 2 Enoxycyclohexene in Organic Synthesis and Materials Science

3-Prop-2-enoxycyclohexene as a Versatile Synthetic Intermediate

The dual functionality of this compound provides a platform for a diverse range of chemical transformations, positioning it as a strategic building block in the synthesis of complex molecular architectures.

While direct applications of this compound in completed total syntheses are not extensively documented, its structural motifs are present in numerous natural products, and its potential as a precursor is significant. The cyclohexene (B86901) core is a common feature in many terpenoid and alkaloid skeletons. Synthetic strategies can envision leveraging the allyloxy group for further functionalization or as a protected alcohol, which can be revealed later in the synthetic sequence.

For instance, the synthesis of complex molecules often involves the stereocontrolled introduction of functional groups onto a cyclic scaffold. The cyclohexene double bond in this compound can be subjected to a variety of transformations such as epoxidation, dihydroxylation, or hydroboration to install new stereocenters. The allyloxy group, on the other hand, can participate in transition metal-catalyzed cross-coupling reactions or be transformed via sigmatropic rearrangements like the Claisen rearrangement to introduce new carbon-carbon bonds. The interplay between the reactivity of the allyl group and the cyclohexene ring allows for a stepwise and controlled elaboration of the molecular framework, a key requirement in the synthesis of structurally complex natural products.

Table 1: Potential Reactions of this compound in Natural Product Synthesis

Reaction TypeReagents and ConditionsPotential OutcomeRelevance to Natural Product Synthesis
Epoxidation m-CPBA, CH₂Cl₂Formation of an epoxide on the cyclohexene ringIntroduction of oxygen functionality and creation of an electrophilic site for further nucleophilic attack.
Claisen Rearrangement Heat (Δ) nih.govnih.gov-Sigmatropic rearrangement to form a C-allyl cyclohexenol (B1201834)Carbon-carbon bond formation and functional group transposition.
Ring-Closing Metathesis Grubbs' catalystFormation of a bicyclic etherConstruction of fused or bridged ring systems common in natural products.
Heck Coupling Pd(OAc)₂, PPh₃, baseCoupling of the allyl group with an aryl or vinyl halideElaboration of side chains and connection of complex fragments.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound can serve as a valuable starting material for the construction of various oxygen- and nitrogen-containing heterocycles. The intrinsic reactivity of the allyl ether and the cyclohexene moiety can be harnessed to forge new rings.

One plausible approach involves the intramolecular cyclization of derivatives of this compound. For example, functionalization of the cyclohexene double bond to introduce a nucleophilic group could be followed by an intramolecular reaction with the allyl ether, potentially activated by a transition metal catalyst, to form a fused or bridged heterocyclic system.

Another strategy could involve a tandem reaction sequence. For instance, an initial reaction at the cyclohexene double bond could trigger a subsequent cyclization involving the allyloxy group. The versatility of the double bonds allows for their participation in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, which can be employed to construct complex heterocyclic frameworks in a single step. The synthesis of various heterocyclic compounds often relies on the strategic use of bifunctional precursors, and this compound fits this role adeptly.

Role in Polymer Chemistry and Macromolecular Architectures

The presence of two polymerizable double bonds in this compound opens up avenues for its use in polymer chemistry, both as a monomer for polymerization and as a scaffold for the post-polymerization modification of cyclohexene-containing polymers.

The cyclohexene and allyl double bonds in this compound exhibit different reactivities towards various polymerization techniques. This differential reactivity can be exploited to achieve controlled polymerization. For instance, ring-opening metathesis polymerization (ROMP) using ruthenium-based catalysts could selectively polymerize the more strained cyclohexene ring, leaving the allyl groups as pendant functionalities along the polymer backbone.

Alternatively, radical polymerization could potentially engage both double bonds, leading to cross-linked materials. The specific polymerization method and conditions would determine the resulting polymer architecture. Copolymers of this compound with other monomers could also be synthesized to tailor the properties of the resulting materials.

Table 2: Potential Polymerization Methods for this compound

Polymerization MethodCatalyst/InitiatorPotential Polymer StructureKey Features
Ring-Opening Metathesis Polymerization (ROMP) Grubbs' or Schrock catalystsLinear polymer with pendant allyl groupsControlled molecular weight and narrow polydispersity. Pendant groups available for further functionalization.
Radical Polymerization AIBN, Benzoyl peroxideCross-linked network or branched polymersFormation of thermosetting materials with high mechanical strength.
Cationic Polymerization Lewis acids (e.g., BF₃·OEt₂)Potentially complex structures due to competing reactionsLess controlled polymerization, may lead to side reactions.

Polymers derived from the polymerization of cyclohexene or its derivatives often possess residual double bonds in the polymer backbone or as pendant groups. These double bonds serve as valuable handles for post-polymerization functionalization, allowing for the modification of the polymer's properties after its initial synthesis.

If this compound is incorporated into a polymer chain, for example through ROMP of the cyclohexene moiety, the pendant allyl groups are readily available for a wide array of chemical modifications. These modifications can be used to introduce new functionalities, alter the polymer's solubility, or to cross-link the polymer chains.

Common post-polymerization functionalization reactions that could be applied to polymers containing this compound units include:

Thiol-ene "click" chemistry: The reaction of the pendant allyl groups with thiols is a highly efficient and orthogonal reaction that can be used to attach a wide variety of molecules to the polymer backbone.

Epoxidation: The allyl double bonds can be converted to epoxides, which can then be opened by various nucleophiles to introduce a range of functional groups.

Hydroboration-oxidation: This two-step process can be used to convert the allyl groups into primary alcohols, providing sites for further esterification or etherification reactions.

This ability to tailor the properties of a polymer after its synthesis is a powerful tool in materials science for the development of advanced materials with specific functions.

Development of Novel Reagents and Ligands Derived from this compound

The structure of this compound also lends itself to the development of novel reagents and ligands for organic synthesis and catalysis. The stereochemistry of the cyclohexene ring and the reactivity of the allyloxy group can be exploited to create chiral ligands for asymmetric catalysis.

For example, the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur onto the this compound scaffold could lead to the synthesis of new bidentate or tridentate ligands. The conformational rigidity of the cyclohexene ring can help to create a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Furthermore, the allyloxy group can be used as a reactive handle to attach the ligand to a solid support, facilitating catalyst recovery and recycling. The development of new ligands is a continuous effort in the field of catalysis, and molecules like this compound provide a versatile platform for the design and synthesis of innovative ligand structures.

Environmental Fate and Mechanistic Degradation Studies of 3 Prop 2 Enoxycyclohexene

Mechanistic Investigations of Photochemical Degradation Pathways of Unsaturated Ethers

The photochemical degradation of unsaturated ethers like 3-prop-2-enoxycyclohexene in the environment is primarily driven by their interaction with sunlight. While specific studies on this compound are not extensively documented, the degradation pathways can be inferred from the known reactivity of its constituent functional groups: the allyl group and the cyclohexene (B86901) moiety.

The degradation process is likely initiated by the absorption of UV radiation, leading to the homolytic cleavage of the weakest bonds in the molecule. The ether linkage and the allylic C-H bonds are potential sites for such initial reactions. The presence of the double bond in the cyclohexene ring also makes it susceptible to photochemical reactions.

Key potential photochemical degradation pathways include:

Direct Photolysis: Absorption of sufficient solar radiation can lead to the direct cleavage of chemical bonds. The C-O bond of the ether linkage is a likely candidate for photolytic scission, which would result in the formation of a cyclohexenyloxy radical and an allyl radical.

Photo-oxidation: In the presence of atmospheric oxygen, photo-oxidation becomes a significant degradation route. This process can be initiated by photosensitizers present in the environment, which, upon absorbing light, can transfer energy to molecular oxygen to form singlet oxygen. Singlet oxygen can then react with the double bonds in both the allyl group and the cyclohexene ring through ene reactions or [2+2] cycloadditions, leading to the formation of hydroperoxides and other oxygenated products.

Radical-Initiated Degradation: Photolysis can generate various radical species in the environment (e.g., hydroxyl radicals from the photolysis of nitrates and nitrites). These highly reactive radicals can attack the this compound molecule. The reaction with hydroxyl radicals is expected to be a major degradation pathway in the atmosphere and in aquatic environments. The hydroxyl radical can add to the double bonds or abstract a hydrogen atom from the allylic or cyclohexenylic positions, initiating a cascade of oxidation reactions that ultimately lead to the fragmentation of the molecule.

The degradation products from these photochemical processes are expected to be a complex mixture of smaller, more oxidized molecules. Potential products include aldehydes, ketones, carboxylic acids, and ultimately, carbon dioxide and water upon complete mineralization.

Table 1: Plausible Photochemical Degradation Reactions of this compound

Reaction TypeInitiating SpeciesPotential Primary Products
Direct PhotolysisUV RadiationCyclohexenyloxy radical, Allyl radical
Photo-oxidationSinglet Oxygen (¹O₂)Hydroperoxides, Dioxetanes
Radical AttackHydroxyl Radical (•OH)Hydroxylated intermediates, Carbon-centered radicals

Biotransformation Pathways and Metabolite Identification in Model Environmental Systems

The biotransformation of this compound in environmental systems such as soil and water is expected to be mediated by microorganisms capable of degrading ethers and cyclic hydrocarbons. While specific studies on this compound are limited, plausible biotransformation pathways can be proposed based on research on analogous structures.

Microbial degradation is likely to proceed via two main routes: cleavage of the ether bond and oxidation of the cyclohexene ring.

Ether Cleavage: Microorganisms, particularly certain strains of bacteria and fungi, possess enzymatic systems capable of cleaving ether linkages. For instance, some anaerobic bacteria utilize a cobalamin-dependent O-demethylase that has been shown to cleave allyl aryl ethers mdpi.com. A similar mechanism could potentially cleave the allyl ether bond in this compound, yielding 3-cyclohexen-1-ol and prop-2-en-1-ol (allyl alcohol). Subsequent metabolism would then proceed on these individual alcohols.

Oxidation of the Cyclohexene Ring: The cyclohexene moiety is susceptible to microbial oxidation. Aerobic degradation pathways for cyclic alkanes and alkenes are well-documented and often involve monooxygenase or dioxygenase enzymes. These enzymes can introduce hydroxyl groups into the ring, leading to the formation of diols. For example, the anaerobic degradation of cyclohexane (B81311) carboxylic acid involves dehydrogenation of the ring utwente.nlnih.gov. A similar enzymatic process could lead to the formation of a cyclohexadiene derivative from the cyclohexene ring of the target molecule. Further oxidation can lead to ring cleavage and the formation of dicarboxylic acids, which can then enter central metabolic pathways.

Epoxidation of the Double Bond: Microorganisms can also catalyze the epoxidation of the double bond in the cyclohexene ring, forming an epoxide. This epoxide can then be hydrolyzed by an epoxide hydrolase to a diol, which can be further metabolized.

The primary metabolites expected from the biotransformation of this compound would include 3-cyclohexen-1-ol, allyl alcohol, and various hydroxylated and ring-opened products. Complete mineralization would result in the formation of carbon dioxide and water.

Table 2: Potential Biotransformation Pathways and Key Enzymes for this compound

Transformation PathwayKey Enzyme ClassInitial Metabolites
Ether CleavageEtherase / O-dealkylase3-Cyclohexen-1-ol, Allyl alcohol
Ring HydroxylationMonooxygenase / DioxygenaseHydroxylated cyclohexene derivatives
Ring DehydrogenationDehydrogenaseCyclohexadiene derivative
EpoxidationEpoxygenaseThis compound oxide

Advanced Oxidation Processes (AOPs) for Environmental Remediation Applications

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) wikipedia.orgmembranechemicals.commdpi.com. These processes are particularly effective for the degradation of recalcitrant organic compounds like this compound.

Several AOPs could be employed for the remediation of water contaminated with this compound:

Photocatalysis with TiO₂: Titanium dioxide (TiO₂) is a widely used photocatalyst. When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species mdpi.comnih.govacs.org. These species can then attack the this compound molecule. The degradation mechanism is likely to involve hydroxyl radical addition to the double bonds of the cyclohexene ring and the allyl group, as well as hydrogen abstraction. Studies on the photocatalytic oxidation of cyclohexene have shown the formation of products such as 1,2-epoxycyclohexane, 2-cyclohexen-1-ol (B1581600), and 2-cyclohexen-1-one (B156087) mdpi.com. Similar products can be expected from the degradation of the cyclohexene moiety of this compound.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals nih.govmdpi.comnih.gov. The efficiency of this process can be enhanced by UV irradiation (photo-Fenton). The hydroxyl radicals produced will non-selectively attack the organic molecule, leading to its degradation. The reaction is expected to proceed via hydroxylation of the double bonds and the aromatic ring (if present as a degradation intermediate), followed by ring-opening and mineralization.

Ozonolysis: Ozone (O₃) is a powerful oxidant that can directly react with the double bonds of this compound via Criegee ozonolysis. This reaction would cleave the double bonds in both the cyclohexene ring and the allyl group, leading to the formation of aldehydes, ketones, and carboxylic acids. The reaction of ozone with water can also produce hydroxyl radicals, which would contribute to the degradation process. Complete ozonolysis of a similar compound, 3-methyl-4-(prop-1-en-1-yl)cyclohexene, has been shown to yield a dicarbonyl compound as the major product researchgate.net.

These AOPs have the potential to achieve high degradation and mineralization efficiencies for this compound, converting it into less harmful inorganic compounds such as carbon dioxide and water.

Table 3: Overview of AOPs for the Degradation of this compound

AOP MethodPrimary Oxidant(s)Key Reactive SpeciesExpected Outcome
PhotocatalysisTiO₂ / UV, O₂•OH, O₂•⁻Oxidation of double bonds, hydroxylation, mineralization
FentonFe²⁺, H₂O₂•OHHydroxylation, ring opening, mineralization
Photo-FentonFe²⁺, H₂O₂, UV•OHEnhanced degradation and mineralization rates
OzonolysisO₃O₃, •OHCleavage of double bonds, formation of carbonyls and carboxylic acids

Future Directions and Emerging Research Areas for 3 Prop 2 Enoxycyclohexene

The chemical compound 3-Prop-2-enoxycyclohexene, possessing both a reactive alkene within a cyclohexene (B86901) ring and a versatile allyl ether functional group, stands as a promising but underexplored scaffold in advanced chemical research. Its unique structural features position it as a candidate for investigation in several cutting-edge areas of synthetic and materials chemistry. The following sections explore potential future research directions, focusing on its integration into flow chemistry, its application in supramolecular assemblies, and its use in bio-inspired synthesis strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.